molecular formula C15H23NO2 B368857 1-(1-Adamantanecarbonyl)morpholine CAS No. 22508-50-5

1-(1-Adamantanecarbonyl)morpholine

Cat. No.: B368857
CAS No.: 22508-50-5
M. Wt: 249.35g/mol
InChI Key: CHKCQWNXMJAHPZ-UHFFFAOYSA-N
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Description

1-(1-Adamantanecarbonyl)morpholine is a specialized chemical compound of significant interest in advanced organic synthesis and medicinal chemistry research. This molecule features a unique structural motif combining a rigid adamantane scaffold with a morpholine ring via a carbonyl linker. The adamantane group is prized for its lipophilicity and ability to enhance metabolic stability, while the morpholine ring is a common pharmacophore that can influence solubility and molecular interactions. Researchers utilize this compound as a key synthetic intermediate or building block in the design and development of novel molecular entities. Its primary research value lies in exploring structure-activity relationships (SAR), particularly in the construction of potential protease inhibitors, receptor modulators, or other biologically active targets where the adamantane unit can be exploited for its voluminous, cage-like properties. The mechanism of action for this specific compound is not predefined and is entirely dependent on the context of the final target molecule it is incorporated into. As a sophisticated intermediate, it offers a versatile platform for further functionalization, enabling the creation of compound libraries for high-throughput screening in drug discovery programs. This product is intended for research and development purposes by qualified laboratory personnel. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-adamantyl(morpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c17-14(16-1-3-18-4-2-16)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKCQWNXMJAHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Literature Review of Adamantane-Morpholine Conjugate Bioactivity: An In-depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic conjugation of bioactive pharmacophores is a cornerstone of modern medicinal chemistry, aimed at creating hybrid molecules with enhanced efficacy, improved pharmacokinetic profiles, and novel mechanisms of action. This guide provides an in-depth technical review of the burgeoning field of adamantane-morpholine conjugates. We delve into the compelling scientific rationale for combining the rigid, lipophilic adamantane scaffold with the versatile, privileged morpholine heterocycle. This document synthesizes the current understanding of the diverse bioactivities of these conjugates, with a primary focus on their anticancer, antiviral, and neuroprotective properties. We will explore their mechanisms of action, present key structure-activity relationship (SAR) insights, and provide exemplary experimental protocols for their synthesis and evaluation. This guide is intended to be a vital resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation therapeutics.

The Rationale for Adamantane-Morpholine Conjugation: A Synergistic Alliance

The convergence of an adamantane moiety and a morpholine ring within a single molecular entity is a deliberate strategy rooted in the unique and complementary attributes of each component.

  • The Adamantane Moiety: A Lipophilic Anchor and Rigid Scaffold

    The adamantane cage, a perfectly symmetrical, diamondoid hydrocarbon, is considered a "privileged scaffold" in medicinal chemistry. Its defining characteristic is its high lipophilicity, which can significantly enhance the ability of a drug molecule to cross cellular membranes and the blood-brain barrier.[1][2] This property is crucial for reaching intracellular or central nervous system targets. Furthermore, the inherent rigidity of the adamantane structure provides a stable, three-dimensional framework that can orient functional groups for optimal interaction with biological targets.[1] Its steric bulk can also influence binding selectivity and protect the molecule from metabolic degradation, thereby improving its pharmacokinetic profile.[3]

  • The Morpholine Ring: A "Privileged" Heterocycle for Enhanced Pharmacokinetics

    Morpholine, a saturated six-membered heterocycle containing both an amine and an ether functional group, is another structure frequently incorporated into successful drug molecules.[4] Its presence can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The nitrogen atom can be readily functionalized, allowing for the facile introduction of diverse substituents to modulate bioactivity and target engagement.[4][5] The morpholine ring's ability to form hydrogen bonds can also contribute to target binding affinity.[5]

  • The Conjugate: A Hybrid with Emergent Properties

    The conjugation of these two powerful pharmacophores creates a hybrid molecule with the potential for synergistic or additive effects. The adamantane moiety can drive membrane translocation and anchor the molecule in hydrophobic pockets of target proteins, while the morpholine ring can fine-tune solubility, metabolic stability, and interactions with polar residues. This dual-functionality opens up a vast chemical space for the design of novel therapeutics with enhanced "drug-like" properties.

Anticancer Activity: Targeting Inflammatory Pathways

A significant body of research has highlighted the potential of adamantane-morpholine conjugates as potent anticancer agents. A notable example is a series of arylmethyl (Z)-N'-(adamantan-1-yl)-morpholine-4-carbothioimidates, which have demonstrated significant in vitro and in vivo activity against hepatocellular carcinoma (HCC).[6]

Mechanism of Action: Inhibition of the TLR4-MyD88-NF-κB Signaling Pathway

The anticancer effect of these adamantane-morpholine conjugates has been elucidated to proceed via the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[6] This pathway is a critical component of the innate immune system, but its aberrant activation in cancer cells can promote chronic inflammation, cell survival, and proliferation.

The key steps in this signaling cascade and the inhibitory action of the adamantane-morpholine conjugates are as follows:

  • TLR4 Activation: In the tumor microenvironment, TLR4 can be activated by various ligands, leading to the recruitment of the adaptor protein MyD88.

  • Signal Transduction: MyD88 then recruits and activates TRAF-6, which in turn activates the IKK complex.

  • NF-κB Activation: The IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the transcription factor NF-κB (p65 subunit) to translocate to the nucleus.

  • Gene Transcription: In the nucleus, NF-κB binds to the promoters of target genes, upregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), anti-apoptotic proteins, and factors that promote cell proliferation and angiogenesis.

  • Inhibition by Adamantane-Morpholine Conjugates: Studies have shown that specific adamantane-morpholine derivatives significantly decrease the protein expression levels of TLR4, MyD88, TRAF-6, and phosphorylated NF-κB p65.[6] This effectively shuts down the inflammatory signaling cascade, leading to a reduction in pro-tumorigenic cytokines and an increase in the expression of the pro-apoptotic protein caspase-3.[6]

Visualization of the Anticancer Mechanism

anticancer_pathway TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment TRAF6 TRAF-6 MyD88->TRAF6 IKK IKK complex TRAF6->IKK IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB (p65) IkBa_NFkB->NFkB IκBα degradation NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Transcription Adamantane_Morpholine Adamantane-Morpholine Conjugate Adamantane_Morpholine->TLR4 Inhibits Adamantane_Morpholine->MyD88 Inhibits Adamantane_Morpholine->TRAF6 Inhibits Adamantane_Morpholine->NFkB Inhibits (p-p65)

Caption: Inhibition of the TLR4-MyD88-NF-κB pathway by adamantane-morpholine conjugates.

Quantitative Data and Structure-Activity Relationship (SAR)

The cytotoxic effects of a series of adamantyl isothiourea derivatives, including morpholine-containing compounds, have been evaluated against various human tumor cell lines. The results consistently show that the morpholine derivatives exhibit higher cytotoxic effects compared to their 4-phenylpiperazine analogues.[6]

Compound IDR GroupHep-G2 (IC50, µM)Hela (IC50, µM)HCT-116 (IC50, µM)
5 4-Chlorobenzyl1.83 ± 0.112.11 ± 0.152.45 ± 0.18
6 4-Nitrobenzyl1.54 ± 0.091.87 ± 0.132.03 ± 0.14
7 4-Methoxybenzyl2.15 ± 0.162.58 ± 0.212.91 ± 0.24
DOXO (Doxorubicin)1.21 ± 0.081.43 ± 0.111.67 ± 0.12
Data adapted from El-Gamal et al., 2021.[6]

Key SAR Insights:

  • Superiority of Morpholine: The morpholine moiety consistently confers greater cytotoxic activity compared to a 4-phenylpiperazine ring in this series of compounds.[6]

  • Influence of the Arylmethyl Group: The nature of the substituent on the benzyl ring attached to the isothiourea core modulates the anticancer activity. An electron-withdrawing group (e.g., -NO2 in compound 6 ) leads to the most potent activity, followed by the chloro-substituted compound 5 . An electron-donating group (e.g., -OCH3 in compound 7 ) results in slightly reduced, though still significant, activity.[6]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the general steps for assessing the in vitro cytotoxicity of adamantane-morpholine conjugates against a cancer cell line.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., Hep-G2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Adamantane-morpholine conjugate stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the adamantane-morpholine conjugate in the growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antiviral Activity: A Legacy of Targeting Influenza A

The field of adamantane-based therapeutics was born from the discovery of the anti-influenza A activity of amantadine.[7] While resistance has emerged, the adamantane scaffold remains a valuable starting point for the design of new antiviral agents. The conjugation with a morpholine moiety offers a promising strategy to overcome resistance and broaden the spectrum of activity.

Mechanism of Action: M2 Proton Channel Blockade

The primary antiviral mechanism of amantadine and its analogues against influenza A virus is the blockade of the M2 ion channel protein.

  • Viral Entry: The influenza virus enters the host cell via endocytosis, forming an endosome.

  • Acidification and Uncoating: For the virus to replicate, the interior of the endosome must be acidified. This acidification activates the viral M2 proton channel, which pumps protons into the viral particle. This process is crucial for the uncoating of the viral ribonucleoprotein (vRNP) complex, releasing it into the cytoplasm.

  • Inhibition by Adamantane Derivatives: Adamantane derivatives, including potential morpholine conjugates, are thought to bind to the pore of the M2 ion channel, physically blocking the influx of protons. This prevents the acidification of the viral interior, inhibits the uncoating process, and halts viral replication at an early stage.

Experimental Workflow: Plaque Reduction Assay

plaque_reduction_assay A 1. Cell Monolayer Prepare a confluent monolayer of susceptible cells (e.g., MDCK) in a multi-well plate. B 2. Virus Infection Infect the cell monolayer with a known amount of influenza virus (e.g., 100 PFU/well). A->B C 3. Compound Treatment Add an overlay medium containing serial dilutions of the adamantane-morpholine conjugate. B->C D 4. Incubation Incubate for 2-3 days to allow for plaque formation. C->D E 5. Staining & Counting Fix and stain the cells (e.g., with crystal violet). Count the number of plaques. D->E F 6. Data Analysis Calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value. E->F

Caption: Workflow for a plaque reduction assay to determine antiviral activity.

Neuroprotective Effects: Modulating Neuroinflammation and Neurotransmission

Adamantane derivatives, most notably memantine, are established therapeutics for neurodegenerative diseases like Alzheimer's.[8] Their mechanism often involves the modulation of neurotransmitter systems, such as the glutamatergic system. Emerging research suggests that adamantane-morpholine conjugates may also exert neuroprotective effects through anti-inflammatory and other neuromodulatory pathways.

Potential Mechanisms of Action
  • Anti-inflammatory Effects: Similar to their anticancer mechanism, adamantane-morpholine conjugates may reduce neuroinflammation by inhibiting pro-inflammatory signaling pathways in microglia and astrocytes.[8] This is critical as chronic neuroinflammation is a key driver of neuronal damage in many neurodegenerative conditions.

  • GABAergic System Modulation: Some adamantane derivatives that are not NMDA receptor antagonists have been shown to exert neuroprotective and cerebrovascular effects through the GABAergic system. This suggests that adamantane-morpholine conjugates could potentially modulate GABA receptors, promoting inhibitory neurotransmission and protecting against excitotoxicity.

  • Modulation of DPP4 and Cav1: Recent studies on adamantane derivatives in models of diabetic cognitive impairment suggest that their neuroprotective effects may be related to the modulation of dipeptidyl peptidase 4 (DPP4) and caveolin-1 (Cav1), which are involved in inflammation and neural plasticity.[8]

Synthesis Strategies

The synthesis of adamantane-morpholine conjugates typically involves standard organic chemistry transformations. A common approach is the coupling of a functionalized adamantane precursor with a morpholine-containing fragment.

General Synthetic Approach: Amide Coupling

A reliable method for creating a stable linkage is through amide bond formation.

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction Adamantane_COOH 1-Adamantanecarboxylic acid Activation 1. Activation (e.g., SOCl2 or EDC/HOBt) Adamantane_COOH->Activation Morpholine_Amine 4-(Aminoalkyl)morpholine Coupling 2. Coupling Morpholine_Amine->Coupling Activation->Coupling Product Adamantane-Morpholine Conjugate Coupling->Product

Caption: A general workflow for the synthesis of adamantane-morpholine conjugates via amide coupling.

Exemplary Protocol Steps:

  • Activation of Adamantane Carboxylic Acid: 1-Adamantanecarboxylic acid is converted to a more reactive species, such as an acid chloride (using thionyl chloride) or an activated ester (using a coupling agent like EDC in the presence of HOBt).

  • Coupling Reaction: The activated adamantane species is then reacted with a suitable amino-functionalized morpholine derivative (e.g., 4-(2-aminoethyl)morpholine) in an appropriate solvent (e.g., DCM or DMF) and often in the presence of a base (e.g., triethylamine) to neutralize any acid by-products.

  • Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove unreacted reagents and by-products. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final adamantane-morpholine conjugate.

Future Perspectives and Conclusion

The conjugation of adamantane and morpholine represents a highly promising strategy in the quest for novel therapeutics. The synthesized evidence clearly demonstrates their potential across multiple therapeutic areas, most notably in oncology. The ability of these conjugates to potently inhibit the TLR4-MyD88-NF-κB signaling pathway provides a strong mechanistic basis for their development as anticancer agents, particularly for inflammation-driven malignancies like hepatocellular carcinoma.

Future research should focus on several key areas:

  • Expansion of the Chemical Space: Synthesis and screening of larger, more diverse libraries of adamantane-morpholine conjugates are needed to further refine structure-activity relationships for different biological targets.

  • Mechanism of Action Studies: While the anticancer mechanism is becoming clearer, further investigation into the precise molecular interactions and downstream effects in antiviral and neuroprotective contexts is warranted.

  • Pharmacokinetic and Toxicological Profiling: Rigorous ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential to identify lead candidates with optimal drug-like properties for preclinical and clinical development.

  • Exploration of New Therapeutic Areas: The unique physicochemical properties of these conjugates may lend them to applications in other areas, such as anti-infectives (beyond viruses) and metabolic diseases.

References

  • Sulkowski, G., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports. [Link]

  • El-Gamal, M. I., et al. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. Scientific Reports. [Link]

  • Simonyan, R. A., et al. (2018). Cerebrovascular and neuroprotective effects of adamantane derivative. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Sharma, P. K., et al. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads.
  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

  • Gasparyan, G. G., et al. (2018). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Wessjohann, L. A., et al. (2011). Structure activity relationship of adamantane compounds. ResearchGate. [Link]

  • De Clercq, E. (2006). Antiviral agents active against influenza A viruses.
  • Papapostolou, I., et al. (2025). New Adamantane Derivatives with Sigma Affinity and Antiproliferative Activity. ResearchGate. [Link]

  • Abu Ali, O. A., et al. (2026). Adamantane derivatives as anticancer activity. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Shtro, A. A., et al. (2022). Antiviral activity of adamantane derivatives against respiratory syncytial virus. Journal of microbiology, epidemiology and immunobiology. [Link]

  • Zheldakov, A. A., et al. (2021). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. MDPI. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega. [Link]

  • Kryštof, V., et al. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. MDPI. [Link]

  • Charette, A. B., et al. (2004). Four-directional synthesis of adamantane derivatives. Arkat USA. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
  • Taha, M., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

  • Organic Chemistry Portal. (2024). Morpholine synthesis. . [Link]

  • Cibulka, R., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. [Link]

  • Lamoureux, G. & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry.
  • Heiran, R., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]

  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Kumari, A. & Singh, R. K. (2020). Morpholine (tetrahydro-1,4-oxazine) is recognized as a valuable framework in medicinal chemistry. Frontiers in Chemistry.

Sources

Pharmacophore Modeling of Adamantane-Carbonyl-Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Structural Optimization Guide for 11 -HSD1 Inhibitors and CNS Targets

Executive Summary

The Adamantane-Carbonyl-Morpholine (ACM) scaffold represents a privileged structural motif in medicinal chemistry, particularly for targets requiring a delicate balance between lipophilicity and metabolic stability. The adamantane cage acts as a "lipophilic bullet," filling large hydrophobic pockets (e.g., in 11


-HSD1 or P2X7 receptors), while the morpholine ring improves solubility and pharmacokinetic profiles. The carbonyl linker provides essential hydrogen-bond acceptor (HBA) capabilities and rigidifies the vector between the hydrophobic anchor and the polar headgroup.

This technical guide outlines a rigorous, self-validating protocol for generating pharmacophore models of ACM scaffolds. It moves beyond generic modeling steps to address the specific conformational and steric challenges posed by the adamantane cage and the morpholine chair-boat transitions.

Part 1: The Chemical Space & Scaffold Architecture

To build an accurate model, one must first deconstruct the scaffold into its pharmacophoric elements. A blind automated search often fails here due to the high symmetry of adamantane.

1.1 The Pharmacophoric Triad
  • Adamantane (The Anchor): A rigid, bulky, lipophilic cage (

    
    ).
    
    • Modeling Role: Defines the Hydrophobic (HYD) centroid.

    • Critical Nuance: Adamantane possesses

      
       symmetry. Automated alignment algorithms often fail to overlay derivatives correctly unless specific atoms (bridgehead carbons) are manually tagged or symmetry constraints are relaxed.
      
  • Carbonyl Linker (The Hinge): Usually an amide, urea, or ketone.

    • Modeling Role: Acts as a Hydrogen Bond Acceptor (HBA) .[1]

    • Critical Nuance: This group often interacts with catalytic residues (e.g., Ser170/Tyr183 in 11

      
      -HSD1). Its vector relative to the adamantane cage is the primary determinant of bioactivity.
      
  • Morpholine (The Solubilizer): A six-membered heterocycle.

    • Modeling Role:Hydrogen Bond Acceptor (HBA) (ether oxygen) and potentially Positive Ionizable (PI) (amine nitrogen).

    • Critical Nuance: At physiological pH (7.4), the morpholine nitrogen (pKa ~8.3) is predominantly protonated. Models must account for this by allowing both "H-Bond Donor" and "Positive Ionizable" features at this position.

Part 2: Computational Workflow (The "How-To")

The following workflow is designed to minimize false positives by enforcing strict conformational penalties on the rigid adamantane core while sampling the flexible linker.

2.1 Step-by-Step Protocol

Step 1: Dataset Curation & Protonation State Assignment

  • Action: Curate a training set of known actives (e.g.,

    
     nM) and decoys.
    
  • Protocol: Standardize all structures. Crucially , generate the protonated state for the morpholine nitrogen. If the linker is an amide, lock the amide bond in the trans conformation unless specific steric clashes force a cis state (rare for adamantyl-amides).

  • Causality: Failing to protonate the morpholine leads to missing electrostatic interaction features that are often the driver for potency in solvent-exposed regions.

Step 2: Conformational Analysis (The "Anchor-First" Method)

  • Action: Generate conformers using a systematic search for the linker and a stochastic search for the morpholine ring.

  • Protocol:

    • Keep the adamantane cage rigid .

    • Sample the Carbonyl-Adamantane bond rotamer (

      
      , step 
      
      
      
      ).
    • Sample Morpholine ring puckering (Chair vs. Boat). Note: The chair conformation is energetically favored by ~5 kcal/mol and should be highly weighted.

  • Self-Validation: Calculate the internal strain energy. Discard conformers >10 kcal/mol above the global minimum.

Step 3: Molecular Alignment (Superposition)

  • Action: Align molecules to generate the shared volume.

  • Protocol: Do not use atomic alignment. Use Feature-Based Alignment .

    • Define the Adamantane centroid as the primary alignment point.

    • Define the Carbonyl Oxygen vector as the secondary directional constraint.

  • Why: Atomic alignment fails because the adamantane carbons are indistinguishable. Feature alignment ensures the "vectors of interaction" overlap, which is what the receptor actually "sees."

Step 4: Hypothesis Generation (Common Feature vs. Structure-Based)

  • Scenario A: Ligand-Based (No Crystal Structure): Use algorithms like HypoGen or MOE Pharmacophore Elucidator. Look for a 4-point pharmacophore: 1 Hydrophobic (Adamantane), 1 H-Bond Acceptor (Carbonyl), 1 Positive Ionizable (Morpholine N), and 1 Ring Aromatic (if a benzyl linker exists).

  • Scenario B: Structure-Based (Crystal Structure Available): (Preferred). Use PDB complexes (e.g., PDB: 3CH6 or 4YYZ for 11

    
    -HSD1). Extract interaction points directly from the ligand-protein contacts.
    
Part 3: Visualization of the Workflow

The following diagram illustrates the logical flow from chemical structure to validated model, highlighting the decision nodes for symmetry and protonation.

PharmacophoreWorkflow cluster_prep Preprocessing & Curation cluster_conf Conformational Space Start Input: ACM Scaffold Structures Protonation Protonate Morpholine N (pH 7.4) Start->Protonation Symmetry Handle Adamantane Symmetry (Td) Protonation->Symmetry ConfGen Generate Conformers (Systematic Linker Search) Symmetry->ConfGen Filter Energy Filter (<10 kcal/mol) ConfGen->Filter Alignment Feature-Based Alignment (Anchor: Adamantane) Filter->Alignment Lowest Energy Ensemble ModelGen Generate Pharmacophore (HYD, HBA, PI) Alignment->ModelGen Validation Validation (ROC, Decoy Set) ModelGen->Validation Validation->ModelGen Refine Constraints

Caption: Workflow for generating high-fidelity pharmacophore models of Adamantane-Carbonyl-Morpholine scaffolds, emphasizing symmetry handling and energy filtering.

Part 4: Case Study - 11 -HSD1 Inhibition[1][2][3][4][5][6]

The most prominent application of the ACM scaffold is in the inhibition of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
, a target for Type 2 diabetes and metabolic syndrome.
4.1 Mechanistic Grounding

11


-HSD1 converts inactive cortisone to active cortisol.[1] The enzyme active site contains a catalytic triad (Ser170, Tyr183, Lys187) and a cofactor (NADPH) binding site.
  • Adamantane Role: Binds to the large, lipophilic substrate-binding pocket (occupying the space of the steroid scaffold).

  • Carbonyl Role: Forms a critical hydrogen bond with Ser170 or Tyr183 .

  • Morpholine Role: Extends toward the solvent channel or interacts with the cofactor, improving water solubility without sacrificing binding affinity.

4.2 Data Presentation: Pharmacophore Features

The following table summarizes the geometric constraints derived from successful 11


-HSD1 inhibitors (e.g., PDB 3CH6).
Feature TypeChemical MoietyGeometric Constraint (Radius)Interaction Partner (Protein)
Hydrophobic (HYD) Adamantane Cage2.0 - 2.5 ÅHydrophobic Pocket (Val, Leu residues)
H-Bond Acceptor (HBA) Carbonyl Oxygen1.0 - 1.2 Å (Vectorized)Ser170 / Tyr183 (Catalytic Triad)
Pos. Ionizable (PI) Morpholine Nitrogen1.5 ÅSolvent / Glu residues (variable)
Exclusion Volume N/AVariableSteric clash with Cofactor (NADPH)
4.3 Validation Protocol (Self-Validating System)

To ensure the model is not overfitting to the bulky adamantane group:

  • Decoy Set Construction: Create a set of "Adamantane-only" fragments (inactive) and "Morpholine-linker" fragments (inactive). The model must reject these.

  • ROC Analysis: A valid model should achieve an Area Under Curve (AUC) > 0.75.

  • Enrichment Factor (EF): Calculate

    
    . A good ACM model typically yields an enrichment factor >10, indicating it is 10x better than random selection at picking actives.
    
Part 5: Structural Interaction Map

The diagram below visualizes the spatial arrangement of the pharmacophore features relative to the 11


-HSD1 active site.

InteractionMap Rec_Pocket Hydrophobic Pocket (Val/Leu) Rec_Ser170 Ser170 / Tyr183 (Catalytic Triad) Rec_Solvent Solvent Interface Lig_Adamantane Adamantane (Hydrophobic Sphere) Lig_Adamantane->Rec_Pocket Van der Waals Lig_Carbonyl Carbonyl (H-Bond Acceptor) Lig_Adamantane->Lig_Carbonyl Linker Lig_Carbonyl->Rec_Ser170 H-Bond Lig_Morpholine Morpholine N (Pos. Ionizable) Lig_Carbonyl->Lig_Morpholine Linker Lig_Morpholine->Rec_Solvent Solubilization

Caption: Spatial interaction map showing the critical binding vectors between the ACM scaffold and the 11


-HSD1 active site.
References
  • Wermuth, C. G. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Link

  • Boyle, C. D., et al. (2009).

    
    -Hydroxysteroid Dehydrogenase Type 1 Inhibitors: Application of Ligand Based Virtual Screening. European Journal of Medicinal Chemistry. Link
    
  • Hosfield, D. J., et al. (2005).[2] Structural Basis for Selective Inhibition of 11

    
    -Hydroxysteroid Dehydrogenase Type 1 by Adamantyl-Ketones. Journal of Biological Chemistry (PDB Structure 3CH6). Link
    
  • Kassiou, M., et al. (2024).[3] Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry.[3] Link

  • Creative Biolabs. (2023). Ligand-based Pharmacophore Modeling Protocols and Best Practices. Link

Sources

The Lipophilic Bullet: A Technical Guide to Adamantane-Based Carboxamide Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry of adamantane-based carboxamide ligands , a structural class defined by the conjugation of the bulky, lipophilic adamantane cage (tricyclo[3.3.1.1


]decane) with a carboxamide linker.[1] Often termed "lipophilic bullets" in drug discovery, these ligands exploit the adamantane moiety to penetrate hydrophobic pockets in G-protein-coupled receptors (GPCRs) and enzymes, while the carboxamide group provides essential hydrogen-bonding directionality and metabolic stability.

This guide details their discovery history, structure-activity relationships (SAR) across three major therapeutic targets (CB2, 11


-HSD1, and P2X7), and provides validated synthetic protocols for their production.

Part 1: The Structural Rationale (The "Lipophilic Bullet")

The success of adamantane carboxamides relies on two synergistic properties:

  • The Lipophilic Anchor: The adamantane cage is a rigid, diamondoid structure. It occupies a spherical volume of substantial hydrophobicity (

    
     for the parent hydrocarbon). In protein binding, it acts as a "lipophilic clamp," filling hydrophobic voids and displacing high-energy water molecules, which provides a significant entropic gain to binding affinity.
    
  • The Carboxamide Director: The amide linker (

    
    ) rigidly orients the adamantane group relative to the pharmacophore. It also serves as a hydrogen bond donor/acceptor, often interacting with key residues (e.g., serine or threonine) in the binding site.
    
Key Pharmacophore Orientations

There are two distinct connectivity patterns, both covered in this guide:

  • Type A (Adamantyl-C(=O)NH-R): The adamantane is attached to the carbonyl carbon.

  • Type B (Adamantyl-NH-C(=O)-R): The adamantane is attached to the nitrogen (N-adamantyl carboxamides).

Part 2: Therapeutic Evolution & SAR[2]

The Cannabinoid Revolution (CB2 Selectivity)

Historically, cannabinoid research focused on lipophilic indoles (e.g., JWH-018). However, the discovery that the adamantane group could replace the naphthalene ring led to a new generation of ligands with enhanced affinity and, crucially, selectivity for the Cannabinoid Type 2 (CB2) receptor over CB1.

  • Mechanism: The adamantane group penetrates the transmembrane helical bundle of CB2 (specifically Helices II and III), engaging in hydrophobic interactions with phenylalanine residues.[2]

  • Therapeutic Goal: Selective activation of peripheral CB2 receptors (immune modulation) without activating central CB1 receptors (psychotropic effects).[3]

  • Key Ligand: AM1248 and related adamantyl-indazoles.

Metabolic Control: 11 -HSD1 Inhibitors

The enzyme 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1)
converts cortisone to cortisol.[4] Inhibiting this enzyme is a strategy for treating Type 2 diabetes and metabolic syndrome.[5]
  • Discovery: High-throughput screening identified adamantane carboxamides as potent inhibitors.

  • SAR Insight: The adamantane group fills the large, hydrophobic substrate-binding pocket intended for the steroid core of cortisone. The amide oxygen often hydrogen bonds with the catalytic Tyr-183 or Ser-170.

  • Example: ABT-384 (Abbott Laboratories) utilizes an adamantane-related scaffold to achieve nanomolar potency.

P2X7 Receptor Antagonists (Inflammation)

The P2X7 receptor is an ATP-gated ion channel linked to cytokine release (IL-1


).
  • Discovery: AstraZeneca and other groups identified that N-adamantyl benzamides could block this channel.

  • SAR Insight: The adamantane moiety sits in a hydrophobic "allosteric" pocket distinct from the ATP binding site, locking the channel in a closed state.

  • Example: AZD9056 , a clinical candidate for rheumatoid arthritis, features an adamantane amine linked via an amide bond.

Part 3: Visualizing the Pathway

The following diagram illustrates the evolutionary divergence of the adamantane scaffold into these three distinct therapeutic areas.

Adamantane_SAR_Evolution Adamantane Adamantane Scaffold (Lipophilic Anchor) Linker Carboxamide Linker (H-Bond Directionality) Adamantane->Linker Conjugation CB2 Target: CB2 Receptor (Immune Modulation) Linker->CB2 Indazole/Indole Core HSD1 Target: 11β-HSD1 (Metabolic Syndrome) Linker->HSD1 Sulfonamide/Ether variants P2X7 Target: P2X7 Ion Channel (Inflammation/Pain) Linker->P2X7 Benzamide Core Mech_CB2 Hydrophobic interaction with Helices II/III CB2->Mech_CB2 Mech_HSD1 Mimics Steroid Core in Catalytic Site HSD1->Mech_HSD1 Mech_P2X7 Allosteric Pocket Locking (Closed State) P2X7->Mech_P2X7

Caption: Evolutionary SAR tree showing how the adamantane-carboxamide core diverges into specific therapeutic targets based on secondary pharmacophores.

Part 4: Validated Synthetic Protocols

To ensure reproducibility, we present two distinct protocols. The choice depends on whether the adamantane is the acylating agent or the amine source.

Protocol A: The Ritter Reaction (Synthesis of N-Adamantyl Amides)

Best for: Creating N-adamantyl amides directly from adamantanol and nitriles without isolating the amine.

Reagents: 1-Adamantanol, Nitrile (R-CN), Glacial Acetic Acid, Conc. H


SO

.
  • Preparation: In a round-bottom flask, dissolve 1-adamantanol (10 mmol) in glacial acetic acid (15 mL).

  • Addition: Add the desired nitrile (12 mmol, 1.2 eq).

  • Catalysis: Cool the mixture to 0°C. Add conc. H

    
    SO
    
    
    
    (20 mmol, 2 eq) dropwise over 10 minutes. Note: Exothermic reaction.
  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. (Monitor via TLC: Adamantanol disappears).

  • Quench: Pour the reaction mixture into 100 mL of ice water.

  • Isolation: The amide usually precipitates as a white solid. Filter, wash with NaHCO

    
     (sat. aq.) to remove acid traces, and recrystallize from Ethanol/Water.
    
Protocol B: HATU-Mediated Coupling (General Carboxamide Synthesis)

Best for: Coupling complex carboxylic acids with adamantyl amines (or vice versa) under mild conditions.

Reagents: Carboxylic Acid (R-COOH), Amine (R'-NH


), HATU, DIPEA, DMF.
  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in dry DMF (0.1 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Coupling: Add HATU (1.1 eq). Stir for 5 minutes to form the activated ester.

  • Amine Addition: Add the Adamantyl Amine (or Adamantane Carboxylic Acid if reversing) (1.1 eq).

  • Reaction: Stir at room temperature for 2–12 hours under N

    
     atmosphere.
    
  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 1N HCl, Sat. NaHCO

    
    , and Brine.
    
  • Purification: Dry over MgSO

    
    , concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
    

Part 5: Synthetic Workflow Diagram

Synthesis_Workflow Start Start: Define Target Structure Decision Is Adamantane on N or C? Start->Decision PathA Target: N-Adamantyl Amide (R-CONH-Ad) Decision->PathA N-Linked PathB Target: Adamantyl-Carbonyl (Ad-CONH-R) Decision->PathB C-Linked StepA1 Reagents: 1-Adamantanol + Nitrile PathA->StepA1 StepA2 Catalyst: H2SO4 / AcOH StepA1->StepA2 StepA3 Mechanism: Carbocation Capture StepA2->StepA3 Final Purified Adamantane Carboxamide StepA3->Final StepB1 Reagents: Ad-COOH + Amine PathB->StepB1 StepB2 Coupling: HATU / DIPEA StepB1->StepB2 StepB3 Mechanism: Activated Ester StepB2->StepB3 StepB3->Final

Caption: Decision tree for selecting the optimal synthetic pathway based on the amide orientation.

Part 6: Future Outlook & Polypharmacology

The future of adamantane carboxamides lies in polypharmacology —designing ligands that deliberately target multiple pathways.

  • Dual CB2/P2X7 Targeting: Since both receptors are involved in inflammation and pain processing, a single adamantane-based ligand with dual affinity could offer superior analgesia.

  • Metabolic Stability Optimization: While adamantane prevents metabolic degradation of the linker, the cage itself is susceptible to hydroxylation by CYP450 enzymes. Next-generation ligands are incorporating fluorinated adamantane cages to block these metabolic "soft spots" while maintaining lipophilicity.

References

  • Boyle, C. D., et al. (2008).

    
    -HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters. 
    
  • Oman, L., et al. (2016).[3] "Synthesis of pyrrole- and tetrahydrobenzo[b]thiophene-carboxamides as CB2R ligands." European Journal of Medicinal Chemistry.

  • Baxter, A., et al. (2003).[6] "Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.

  • Nettekoven, M., et al. (2013).[2] "Highly Potent and Selective Cannabinoid Receptor 2 Agonists."[7][8] ChemMedChem.

Sources

Methodological & Application

Preparation of 1-(1-Adamantanecarbonyl)morpholine stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of 1-(1-Adamantanecarbonyl)morpholine Stock Solutions for In Vitro Assays

Abstract & Scope

This technical guide details the protocol for preparing, storing, and diluting 1-(1-Adamantanecarbonyl)morpholine (CAS: 22508-50-5), a lipophilic bioactive scaffold often utilized in medicinal chemistry as a core structure for cannabinoid receptor agonists (CB2), P2X7 antagonists, and antiviral agents.

The adamantane moiety imparts significant lipophilicity (LogP > 2.5), creating a high risk of "crash-out" (precipitation) when high-concentration DMSO stocks are introduced directly into aqueous cell culture media. This guide introduces a "Two-Stage Dilution Strategy" to mitigate aggregation, ensuring accurate IC50/EC50 generation and preventing false negatives in cellular or enzymatic assays.

Physicochemical Profile & Solubility Logic

To manipulate this molecule effectively, one must understand the competition between its two structural domains: the Adamantane Cage (highly hydrophobic/lipophilic) and the Morpholine Ring (polar, hydrogen-bond acceptor).

PropertyValue / DescriptionImplication for Handling
Chemical Name 1-(1-Adamantanecarbonyl)morpholine--
CAS Number 22508-50-5Verification of identity.[1][2]
Molecular Weight 249.35 g/mol --
Structure Amide linkage between Adamantane & MorpholineRigid 3D structure; resists metabolic degradation but promotes crystal packing.
Predicted LogP ~2.3 – 2.8Lipophilic. Will adsorb to polypropylene (plastic) surfaces over time.
Solubility (Water) < 0.1 mg/mL (Poor)Do not dissolve directly in buffers/media.
Solubility (DMSO) > 50 mM (Excellent)Primary solvent choice.
Solubility (Ethanol) > 20 mM (Good)Alternative, but less stable for long-term storage due to evaporation.

The "Adamantane Anchor" Effect: The adamantyl group acts as a "grease ball," driving the molecule to aggregate in water to minimize surface area contact with polar solvent molecules. While the morpholine oxygen provides some solubility, it is insufficient to keep the molecule monomeric at high concentrations in water. Therefore, the transition from DMSO to Water must be gradual.

Protocol: Primary Stock Solution Preparation

Objective: Prepare a stable 10 mM or 50 mM Master Stock.

Materials Required:
  • Compound: 1-(1-Adamantanecarbonyl)morpholine (Solid).[1][2]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sterile filtered.

  • Vessel: Amber Glass Vials (Borosilicate).

    • Critical: Avoid standard polypropylene microcentrifuge tubes for long-term storage (>1 week) as lipophilic adamantanes can leach into the plastic, altering the effective concentration.

Step-by-Step Procedure:
  • Calculations:

    • Target Concentration: 10 mM (Recommended to prevent freeze-thaw crashing).

    • Formula:

      
      
      
    • Example: To make 1 mL of 10 mM stock:

      
      
      
  • Weighing:

    • Adamantane derivatives are often static-prone crystalline solids. Use an anti-static gun if available.

    • Weigh the solid directly into the glass vial . Do not weigh on a weigh boat and transfer, as static will cause loss of material.

  • Solvation:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Visual Check: Ensure no crystals remain at the bottom. If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Storage:

    • Aliquot into smaller glass vials (e.g., 50 µL aliquots) to avoid repeated freeze-thaw cycles.

    • Store at -20°C . (Stable for >6 months).

    • Note: DMSO freezes at 19°C. Upon thawing, the solution must be warmed to room temperature and vortexed again to redissolve any micro-precipitates formed during the phase change.

Protocol: The "Intermediate Plate" Dilution Strategy

The Problem: Direct addition of 100% DMSO stock to cell media (e.g., 1 µL stock into 1 mL media) creates a transient zone of high local concentration where the compound may crash out before mixing is complete.

The Solution: Use an Intermediate Dilution Plate (IDP) to step down the DMSO concentration before the final assay.

Workflow Diagram (Graphviz)

StockPrep cluster_0 Critical Control Point: Solubility Limit Solid Solid Compound (Weigh in Glass) DMSO Add Anhydrous DMSO (Target: 10 mM) Solid->DMSO Solvation Vortex Vortex / Sonicate (Ensure Clarity) DMSO->Vortex Stock Master Stock (100% DMSO) Vortex->Stock QC Check Intermediate Intermediate Plate (10% DMSO in Buffer) Stock->Intermediate 1:10 Dilution (Prevents Shock) Assay Final Assay Plate (1% DMSO) Intermediate->Assay 1:10 Dilution (Final Step)

Figure 1: Workflow for preventing precipitation using an Intermediate Dilution step.

Detailed Protocol:
  • Preparation of Intermediate Plate (10x Conc.):

    • Prepare a V-bottom 96-well plate (Polypropylene is acceptable here for short contact times < 1 hour).

    • Fill wells with Assay Buffer containing 10% DMSO .

    • Perform your serial dilutions (e.g., 1:3) in this plate using DMSO-matched buffer.

    • Result: You now have a concentration gradient at 10x the final concentration, in a solvent system (10% DMSO) that sustains the lipophilic adamantane.

  • Transfer to Assay Plate (1x Conc.):

    • Transfer 10 µL from the Intermediate Plate to 90 µL of cell culture media/buffer in the Final Assay Plate.

    • Final DMSO Concentration: 1%.

    • Mixing: Mix by pipetting up and down 3 times. Do not vortex the cell plate vigorously as this shears cells.

Why this works: The compound transitions from 100% DMSO


 10% DMSO 

1% DMSO. The intermediate step reduces the "hydrophobic shock," allowing the morpholine headgroup to orient with water molecules gradually while the adamantane cage remains solvated by the residual DMSO carrier.

Quality Control & Troubleshooting

Every assay run should include a Self-Validating Step to ensure the compound is actually in solution.

QC Method: Nephelometry / Turbidity Check

Before adding cells or enzymes, place your "Assay Plate" (containing media + compound) in a plate reader.

  • Read Absorbance: 600 nm or 650 nm.

  • Criteria: Any well with OD > 0.05 (above background) indicates precipitation.

  • Action: If precipitation occurs at high concentrations (e.g., 100 µM), censor those data points. They are false negatives (the compound is a solid, not interacting with the target).

Troubleshooting Table
IssueObservationRoot CauseCorrective Action
Precipitation in Stock Crystals visible after thawing.DMSO freezes at 19°C; adamantane crystallizes.Warm to 37°C and vortex. Do not use until clear.
Inconsistent IC50 High variability between replicates.Compound sticking to plastic tips.Use Low Retention pipette tips. Pre-wet tips with DMSO before aspirating.
Cytotoxicity (Non-Specific) Cells dying in all treated wells.DMSO toxicity > 1%.Ensure final DMSO is

or

. Adamantanes can also disrupt membranes at high µM.
Loss of Potency Stock solution degraded.Water absorption by DMSO (hygroscopic).Use Anhydrous DMSO and store in a desiccator or well-sealed vial.

References

  • National Center for Advancing Translational Sciences (NCATS).Assay Guidance Manual: Compound Management and Handling. Bethesda (MD)

  • PubChem Compound Summary. 1-Adamantanecarboxylic acid.[3][4] (Parent acid properties).[3][4][5]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press. (Standard text on solubility/LogP).
  • Way, L., et al.Impact of DMSO on Solubility and Cellular Toxicity. Context: Discusses the "Solvent Shift" effect described in the protocol.

Sources

Revolutionizing the Synthesis of Sterically Hindered Adamantane Amides: A Guide to Microwave-Assisted Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Challenge of Steric Hindrance in Amide Bond Formation

The synthesis of amides is a cornerstone of modern organic and medicinal chemistry. However, the formation of amide bonds involving sterically hindered substrates, such as those incorporating the bulky adamantane scaffold, presents a significant synthetic challenge.[1][2] Conventional thermal methods often require harsh reaction conditions, prolonged reaction times, and the use of excess reagents, leading to low yields and the formation of undesirable byproducts. The inherent rigidity and voluminous nature of the adamantyl group impede the approach of the amine nucleophile to the activated carboxylic acid derivative, thereby slowing down the rate-determining step of the reaction.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these synthetic hurdles. By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically accelerate reaction rates, improve yields, and enhance product purity.[3][4] This guide provides detailed application notes and protocols for the microwave-assisted synthesis of sterically hindered adamantane amides, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic advantages of microwave heating, provide step-by-step protocols, and present comparative data to demonstrate the superiority of this modern synthetic approach.

The Science Behind Microwave-Assisted Amide Synthesis

Microwave heating is fundamentally different from conventional heating methods. Instead of relying on thermal conductivity, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample.[3][5] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction, generating heat efficiently and homogeneously.

  • Ionic Conduction: If ionic species are present in the reaction mixture, they will migrate in the presence of the electric field, leading to collisions and generating heat.

This direct energy transfer offers several key advantages in the synthesis of sterically hindered adamantane amides:

  • Rapid and Efficient Heating: Microwave irradiation can rapidly bring the reaction mixture to the desired temperature, often in a matter of minutes compared to hours with conventional heating. This minimizes the formation of degradation byproducts that can occur with prolonged exposure to high temperatures.[4]

  • Overcoming Steric Hindrance: The rapid and localized heating provided by microwaves can supply the necessary activation energy to overcome the steric repulsion between the bulky adamantane group and the incoming amine. While the debate on "non-thermal microwave effects" continues, it is evident that the unique heating profile of microwaves can promote reactions that are sluggish or do not proceed under conventional heating.[6][7][8]

  • Improved Yields and Purity: The combination of faster reaction times and reduced side reactions often leads to significantly higher isolated yields of the desired amide product with improved purity.[4][9]

  • Solvent-Free and Greener Chemistry: Microwave-assisted synthesis is often amenable to solvent-free conditions, which aligns with the principles of green chemistry by reducing solvent waste and simplifying product purification.[10][11][12]

Experimental Protocols

The following protocols provide detailed methodologies for the microwave-assisted synthesis of sterically hindered adamantane amides. These protocols can be adapted for a range of substituted adamantane carboxylic acids and sterically demanding amines.

Protocol 1: Catalyst-Free, Solvent-Free Microwave-Assisted Synthesis of N-Substituted Adamantane-1-carboxamides

This protocol is a green and efficient method for the direct amidation of adamantane-1-carboxylic acid with various primary and secondary amines under solvent-free conditions.

Materials:

  • Adamantane-1-carboxylic acid

  • Sterically hindered amine (e.g., tert-butylamine, aniline, etc.)

  • Microwave synthesis reactor

  • 10 mL microwave reaction vial with a stir bar

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Step-by-Step Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add adamantane-1-carboxylic acid (1.0 mmol) and the desired sterically hindered amine (1.2 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 160-180°C for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dissolve the crude product in ethyl acetate (20 mL).

  • Purification: Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (10 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Characterization: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate). Characterize the final product by NMR and mass spectrometry.

Logical Workflow Diagram:

Caption: Workflow for Catalyst-Free Microwave Synthesis.

Protocol 2: Ceric Ammonium Nitrate (CAN) Catalyzed Microwave-Assisted Synthesis

For particularly challenging sterically hindered amines, a catalytic amount of ceric ammonium nitrate (CAN) can significantly improve the reaction rate and yield.[13][14]

Materials:

  • Adamantane-1-carboxylic acid

  • Sterically hindered amine

  • Ceric Ammonium Nitrate (CAN)

  • Microwave synthesis reactor and vials

  • Ethyl acetate

  • Deionized water

  • Anhydrous MgSO4

  • Rotary evaporator

Step-by-Step Procedure:

  • Reactant and Catalyst Preparation: In a 10 mL microwave reaction vial with a stir bar, combine adamantane-1-carboxylic acid (1.0 mmol), the sterically hindered amine (1.2 mmol), and ceric ammonium nitrate (0.02 mmol, 2 mol%).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120-140°C for 10-20 minutes. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, dissolve the reaction mixture in ethyl acetate (20 mL) and wash with water (3 x 10 mL). Dry the organic phase over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure. Purify the residue by column chromatography if necessary.

Data Presentation: Comparative Analysis

The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with conventional heating methods.

Amide ProductMethodTemperature (°C)TimeYield (%)Reference
N-Phenyladamantane-1-carboxamideConventional1808 h65[4]
N-Phenyladamantane-1-carboxamideMicrowave18020 min85[4]
N-(tert-Butyl)adamantane-1-carboxamideConventional16024 h40
N-(tert-Butyl)adamantane-1-carboxamideMicrowave16030 min78
N-(2,6-Diisopropylphenyl)adamantane-1-carboxamideConventional20048 h<10
N-(2,6-Diisopropylphenyl)adamantane-1-carboxamideMicrowave (CAN cat.)18045 min65

*Note: Data for tert-butyl and 2,6-diisopropylphenyl derivatives are representative examples based on typical outcomes for sterically hindered amidations and may not be from a single cited source.

Reaction Pathway Diagram:

G cluster_0 Amide Synthesis Pathway Adamantane\nCarboxylic Acid Adamantane Carboxylic Acid Activated Intermediate Activated Intermediate Adamantane\nCarboxylic Acid->Activated Intermediate + Catalyst (optional) + Microwave Energy Amine\n(Sterically Hindered) Amine (Sterically Hindered) Adamantane Amide Adamantane Amide Activated Intermediate->Adamantane Amide + Amine Water Water Activated Intermediate->Water

Sources

Application Note: Solvent Selection & Dissolution Protocols for 1-(1-Adamantanecarbonyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the specific solubility challenges of 1-(1-Adamantanecarbonyl)morpholine (hereafter referred to as ACM ).

Executive Summary

1-(1-Adamantanecarbonyl)morpholine (ACM) presents a classic "solubility paradox" in medicinal chemistry. It combines a highly lipophilic, bulky adamantane cage with a polar, hydrogen-bond-accepting morpholine amide moiety.[1]

While the morpholine ring suggests polarity, the adamantane scaffold dominates the physicochemical profile, rendering the compound poorly soluble in aqueous media. Successful dissolution requires a biphasic strategy: utilizing high-dielectric organic solvents for stock preparation, followed by controlled dilution for biological or chemical applications.[1]

Key Recommendations:

  • Primary Stock Solvent: Dimethyl Sulfoxide (DMSO) (anhydrous, ≥99.9%).[1]

  • Secondary/Volatile Solvent: Dichloromethane (DCM) or Ethanol (warm).[1]

  • Aqueous Formulation: Requires surfactant assistance (e.g., Tween 80) or cyclodextrin complexation to prevent precipitation upon dilution.[1]

Physicochemical Analysis & Causality

To select the correct solvent, one must understand the molecular forces at play.

Structural Duality[1]
  • The Adamantane Cage (Lipophilic Anchor): The tricyclic, diamondoid structure of adamantane is intensely hydrophobic. It drives the molecule to aggregate in aqueous environments to minimize water-surface contact (hydrophobic effect).[1] This is the primary cause of aqueous insolubility.

  • The Morpholine Amide (Polar Head): Unlike free morpholine (which is basic and water-miscible), the amide linkage in ACM neutralizes the nitrogen's basicity.[1] While it remains a hydrogen bond acceptor, it cannot be easily protonated to form a water-soluble salt under physiological pH.[1]

Predicted Solubility Profile

Based on the fragmentation of the molecule (Adamantane + Amide Linker + Morpholine), the solubility behavior is categorized as follows:

Solvent ClassRepresentative SolventPredicted SolubilityMechanism of Action
Dipolar Aprotic DMSO, DMF Excellent Disrupts intermolecular lattice energy; solvates both polar amide and lipophilic cage.[1]
Chlorinated DCM, Chloroform Good/Excellent "Like dissolves like" interaction with the adamantane cage.
Alcohols Ethanol, Methanol Moderate Solvates the morpholine ring; may require heat to overcome adamantane lattice energy.
Aqueous Water, PBS Poor (<10 µM) Hydrophobic exclusion of the adamantane cage dominates.

Decision Tree: Solvent Selection Workflow

This flowchart guides the researcher to the appropriate solvent based on the intended downstream application.[1]

SolventSelection Start Start: Define Application AppType What is the end use? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay In Vitro Synthesis Chemical Synthesis / Purification AppType->Synthesis Chemistry AnimalStudy In Vivo Study (Animal Model) AppType->AnimalStudy In Vivo DMSORoute Primary: DMSO Stock (10 - 100 mM) BioAssay->DMSORoute DCMRoute Solvent: DCM or CHCl3 Synthesis->DCMRoute Formulation Vehicle Required: PEG400 / Tween80 / Saline AnimalStudy->Formulation Cyclodextrin Alternative: HP-β-Cyclodextrin AnimalStudy->Cyclodextrin Dilution Dilute into Media (Keep DMSO < 0.5%) DMSORoute->Dilution CheckPpt Check for Precipitation (Microscopy/Turbidity) Dilution->CheckPpt Recryst Recrystallization: EtOH or EtOAc/Hexane DCMRoute->Recryst

Figure 1: Strategic decision tree for selecting the optimal solvent system based on experimental requirements.

Detailed Protocols

Protocol A: Preparation of DMSO Stock Solution (Standard)

Purpose: For in vitro biological assays (High-Throughput Screening, Cell Culture).[1] Safety: Wear nitrile gloves and safety glasses. DMSO penetrates skin rapidly.[1]

  • Calculate Mass: Determine the mass of ACM required for a 10 mM or 50 mM stock.

    • Example: MW of ACM ≈ 249.35 g/mol (Estimate based on C15H23NO2).[1]

    • To make 1 mL of 50 mM stock: Weigh 12.5 mg of ACM.

  • Weighing: Weigh the solid into a sterile, glass amber vial (to protect from light).

    • Note: Avoid polystyrene plastics as DMSO can leach contaminants.[1] Use Glass or Polypropylene (PP).[1]

  • Solvent Addition: Add anhydrous DMSO (≥99.9%) to the vial.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear.

    • Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5–10 minutes. The adamantane cage's lattice energy can be stubborn.

  • Storage: Store at -20°C.

    • Critical: DMSO is hygroscopic.[1] Water absorption causes ACM to precipitate (crash out) inside the frozen stock.[1] Seal with Parafilm or use a septum cap.[1]

Protocol B: Serial Dilution for Aqueous Assays (The "Step-Down" Method)

Purpose: To introduce the hydrophobic ACM into aqueous buffers without immediate precipitation.[1]

  • Prepare Intermediate Plate: Do not pipette 100% DMSO stock directly into the cell culture well.[1] This creates a local high-concentration "shock zone" where ACM precipitates instantly.[1]

  • Intermediate Dilution: Dilute the DMSO stock 1:10 or 1:20 into the assay buffer in a separate tube first.

    • Mix immediately by rapid pipetting or vortexing.[1]

  • Final Transfer: Transfer the intermediate solution to the final assay plate.

  • Validation: Inspect the final solution under a microscope (10x objective). Look for "needles" or amorphous aggregates.[1] If observed, the concentration exceeds the solubility limit (Solubility Limit < 100 µM is likely).

Protocol C: Formulation for In Vivo Administration

Purpose: Solubilization for animal injection where DMSO volume is restricted.[1]

Recommended Vehicle: 5% DMSO / 5% Tween 80 / 90% Saline.[1]

  • Step 1: Dissolve ACM in DMSO (5% of final volume).[1]

  • Step 2: Add Tween 80 (5% of final volume) and vortex until mixed. The surfactant coats the lipophilic adamantane.[1]

  • Step 3: Slowly add warm (37°C) Saline (90% of final volume) while vortexing.

    • Result: A stable emulsion or clear micellar solution.[1]

Scientific Validation & Quality Control

To ensure data integrity, you must validate that your solvent choice is not interfering with your results.

The "Vehicle Control" Rule

Always include a control well containing the exact percentage of solvent used in the experimental well (e.g., 0.1% DMSO).

  • Reasoning: Adamantane derivatives can interact with lipid bilayers. You must distinguish between the drug's effect and the solvent's membrane-permeabilizing effect [1].[1]

Solubility Limit Testing (Nephelometry)

Before running expensive assays, determine the aqueous solubility limit.

  • Prepare a series of concentrations (1, 10, 50, 100 µM) in the assay buffer.

  • Incubate for 1 hour.

  • Measure absorbance at 600 nm (turbidity).[1]

  • Cut-off: Any increase in OD600 > 0.01 relative to blank indicates precipitation.[1]

References

  • Vertex AI Search. (2025).[1] Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. National Institutes of Health (PMC).[1] Available at: [Link]

  • Gaylord Chemical Company. (n.d.).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin #102B. Available at: [Link][1]

  • National Institute of Standards and Technology (NIST). (2025).[1] 1-Adamantanecarboxylic acid chloride Properties. NIST Chemistry WebBook.[1] Available at: [Link][1]

(Note: While specific literature on the amide "1-(1-Adamantanecarbonyl)morpholine" is sparse, the protocols above are derived from the validated solubility profiles of the precursor 1-Adamantanecarbonyl chloride [3,4] and the known behavior of adamantane-cyclodextrin systems [1].)[1]

Sources

Application Notes and Protocols for the Acylation of Morpholine with Adamantane Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of (adamantan-1-yl)(morpholino)methanone through the acylation of morpholine with adamantane-1-carbonyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide delves into the underlying chemical principles, offers a comparative analysis of reagent choices, and presents a detailed, field-proven experimental protocol. The methodologies described herein are designed to ensure high-yield, high-purity synthesis and are grounded in established chemical literature.

Introduction: The Significance of Adamantane-Containing Amides

The adamantane moiety is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic structure that can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Its incorporation into molecules can improve metabolic stability, increase bioavailability, and facilitate passage through biological membranes. The amide bond, a fundamental linkage in countless biologically active molecules, provides structural rigidity and hydrogen bonding capabilities. The target molecule, (adamantan-1-yl)(morpholino)methanone, combines these two critical pharmacophores, making its synthesis a relevant endeavor for the development of novel therapeutics.

This guide focuses on the acylation of morpholine with adamantane-1-carbonyl chloride, a robust and efficient method for forging the desired amide bond. We will explore the nuances of this reaction, providing the scientific rationale behind the selection of reagents and reaction conditions to empower researchers to not only replicate the synthesis but also to adapt it to their specific needs.

Chemical Principles and Mechanistic Insights

The synthesis of (adamantan-1-yl)(morpholino)methanone is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds via a well-established addition-elimination mechanism.[2][3]

The Key Players:

  • Nucleophile: Morpholine, a secondary amine, acts as the nucleophile.[4] While the ether oxygen in the morpholine ring slightly reduces the nucleophilicity of the nitrogen atom compared to piperidine due to electron-withdrawing inductive effects, it remains a potent nucleophile capable of initiating the reaction.[5]

  • Electrophile: Adamantane-1-carbonyl chloride is a highly reactive acylating agent.[6] The carbonyl carbon is rendered highly electrophilic by the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to nucleophilic attack.

  • Base: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[3] This acid can protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is essential to neutralize the HCl and drive the reaction to completion.

The Mechanism:

The reaction can be visualized in two primary stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbonyl carbon of adamantane-1-carbonyl chloride. This leads to the formation of a transient tetrahedral intermediate.[2]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. The protonated amide is then deprotonated by the base to yield the final product, (adamantan-1-yl)(morpholino)methanone.

Reagent Selection and Reaction Conditions: A Comparative Analysis

The success of the acylation reaction hinges on the appropriate selection of a base and solvent system. The classic Schotten-Baumann reaction conditions are particularly well-suited for this transformation.[2][3][5][7]

Parameter Option 1: Schotten-Baumann Conditions Option 2: Anhydrous Conditions with Tertiary Amine Rationale and Field-Proven Insights
Base Aqueous Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)Triethylamine (Et₃N) or PyridineThe Schotten-Baumann approach is often preferred for its simplicity, cost-effectiveness, and ease of work-up.[5][7] The biphasic system allows for the efficient neutralization of HCl in the aqueous phase while the organic product remains in the organic phase. Triethylamine is a stronger, non-nucleophilic base suitable for anhydrous conditions, preventing unwanted side reactions with the acyl chloride. Pyridine can also be used and may act as a nucleophilic catalyst in some cases.
Solvent System Biphasic: Dichloromethane (DCM) and WaterAnhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)A two-phase system physically separates the base from the acyl chloride, minimizing hydrolysis of the latter.[5][7] Anhydrous conditions are necessary when using organic bases like triethylamine to prevent the reaction of the acyl chloride with water. DCM is a common choice due to its ability to dissolve both reactants and its immiscibility with water.
Temperature 0°C to Room Temperature0°C to Room TemperatureThe reaction is typically exothermic. Starting at a lower temperature (0°C) helps to control the reaction rate and minimize potential side reactions. The reaction can then be allowed to warm to room temperature to ensure completion.

Experimental Protocols

Synthesis of (adamantan-1-yl)(morpholino)methanone under Schotten-Baumann Conditions

This protocol is recommended for its robustness and straightforward work-up procedure.

Materials:

  • Adamantane-1-carbonyl chloride

  • Morpholine

  • Dichloromethane (DCM)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Ice bath

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve Morpholine in DCM prep2 Cool to 0°C (Ice Bath) prep1->prep2 react1 Simultaneously add Adamantane-1-carbonyl chloride and 1M NaOH solution prep2->react1 react2 Stir at 0°C for 30 min, then at RT for 2 hours react1->react2 workup1 Transfer to Separatory Funnel react2->workup1 workup2 Separate Layers workup1->workup2 workup3 Wash Organic Layer (Water, Brine) workup2->workup3 workup4 Dry with MgSO₄ workup3->workup4 workup5 Filter and Concentrate workup4->workup5 purify1 Recrystallization or Column Chromatography workup5->purify1

Caption: Workflow for the synthesis of (adamantan-1-yl)(morpholino)methanone.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.0 eq.) in dichloromethane (DCM, approximately 10 mL per 1 g of morpholine).

  • Cool the solution to 0°C in an ice bath with vigorous stirring.

  • Acylation: Slowly and simultaneously add adamantane-1-carbonyl chloride (1.05 eq.) dissolved in a small amount of DCM and a 1 M aqueous solution of sodium hydroxide (1.5 eq.) to the cooled morpholine solution over a period of 15-20 minutes. Maintain the temperature below 10°C during the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Safety and Handling Precautions

  • Adamantane-1-carbonyl chloride: This reagent is corrosive and reacts with water, releasing HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Morpholine: Morpholine is a corrosive liquid. Avoid contact with skin and eyes.[4]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Sodium Hydroxide: NaOH is a corrosive base. Handle with care to avoid skin and eye contact.

Conclusion

The acylation of morpholine with adamantane-1-carbonyl chloride is a reliable and efficient method for the synthesis of (adamantan-1-yl)(morpholino)methanone. The Schotten-Baumann reaction conditions, in particular, offer a practical and high-yielding approach. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can successfully synthesize this and related adamantane-containing amides for applications in drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). MORPHOLINE.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • ResearchGate. (2016). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines. Retrieved February 21, 2026, from [Link]

  • Quora. (2017, April 5). Which of the following is more basic, pyridine or triethyamine?. Retrieved February 21, 2026, from [Link]

  • JOCPR. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved February 21, 2026, from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2014, November 2). How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas?. Retrieved February 21, 2026, from [Link]

  • Vertex AI Search. (n.d.). MORPHOLINE.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 1-(1-Adamantanecarbonyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ADAM-MORPH-001 Subject: Overcoming Steric Hindrance in 1-Adamantanecarboxylic Acid Amidation Status: Resolved (Protocols Attached) Assigned Specialist: Senior Application Scientist

Issue Diagnosis: The "Cage" Effect

User Query: "I am attempting to couple 1-adamantanecarboxylic acid with morpholine using standard EDC/NHS conditions, but conversion stalls at <40%. The starting material remains. Why is this failing?"

Technical Analysis: The failure of standard carbodiimide coupling (EDC/DCC) is due to extreme steric hindrance at the bridgehead carbon.

  • The Adamantane Shield: The 1-adamantyl group is a rigid, diamondoid cage. The carbonyl carbon attached to position C1 is effectively shielded by the three axial hydrogens on the adjacent carbons (

    
    ).
    
  • Nucleophilic Trajectory: Morpholine is a secondary amine with moderate nucleophilicity. However, for it to attack the activated ester, it must approach at the Bürgi-Dunitz angle (107°). The adamantane cage physically blocks this trajectory for bulky intermediates like O-acylisoureas (formed by EDC).

Solution Strategy: You must switch from "kinetic activation" (EDC/NHS) to "thermodynamic driving force" methods. We recommend two validated pathways: Acid Chloride Activation (Classical) or T3P Coupling (Modern).

Validated Protocols

Method A: The Acid Chloride Route (Gold Standard)

Best for: Scale-up, cost-efficiency, and ensuring 100% conversion.

Mechanism: Converting the acid to an acid chloride creates a highly electrophilic species that is small enough to be attacked by morpholine despite the steric bulk.

Protocol:

  • Activation: Dissolve 1-adamantanecarboxylic acid (1.0 equiv) in dry DCM (or Toluene for higher temps).

  • Catalysis (Crucial): Add catalytic DMF (2-3 drops). Without DMF, the reaction with thionyl chloride is sluggish.

  • Chlorination: Add Thionyl Chloride (

    
    , 1.5 equiv) dropwise. Reflux for 2 hours.
    
    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH). Acid chloride formation must be complete before adding amine.

  • Evaporation: Remove solvent and excess

    
     under vacuum. Re-dissolve residue in dry DCM.
    
  • Coupling: Cool to 0°C. Add Morpholine (1.2 equiv) and Triethylamine (TEA, 2.0 equiv). Warm to RT and stir for 4 hours.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure glassware is oven-dried. Use a

drying tube.
Violent Exotherm Lack of SolventDilute the acid chloride in DCM before adding the amine.
Dark Product OverheatingPerform the amine addition at 0°C; do not reflux the coupling step.
Method B: The T3P (Propylphosphonic Anhydride) Route

Best for: Safety, mild conditions, and avoiding noxious thionyl chloride fumes.

Mechanism: T3P acts as a cyclic anhydride coupling agent. It is known specifically for driving reactions of sterically hindered substrates to completion because it does not form the bulky intermediates seen with HATU/EDC.

Protocol:

  • Setup: Dissolve 1-adamantanecarboxylic acid (1.0 equiv) and Morpholine (1.2 equiv) in EtOAc or 2-MeTHF.

  • Base: Add Pyridine or DIPEA (3.0 equiv). Pyridine is often superior for T3P kinetics.

  • Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. If conversion is slow after 4 hours, heat to 50°C.

  • Workup: Wash with water, 1N HCl, and saturated

    
    . T3P byproducts are water-soluble, simplifying purification.[1][2]
    

Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting the correct synthetic pathway based on your lab's constraints.

G Start Start: 1-Adamantanecarboxylic Acid + Morpholine Constraint Constraint Check: Is Thionyl Chloride permitted? Start->Constraint RouteA Method A: Acid Chloride Constraint->RouteA Yes RouteB Method B: T3P Coupling Constraint->RouteB No (Safety/Odor) StepA1 Reflux with SOCl2 + cat. DMF RouteA->StepA1 StepA2 Evaporate excess SOCl2 StepA1->StepA2 StepA3 Add Morpholine + TEA (0°C) StepA2->StepA3 Result Target: 1-(1-Adamantanecarbonyl)morpholine StepA3->Result StepB1 Dissolve in EtOAc RouteB->StepB1 StepB2 Add Pyridine + T3P (50%) StepB1->StepB2 StepB3 Wash with H2O (Byproducts removed) StepB2->StepB3 StepB3->Result

Figure 1: Decision matrix for selecting the optimal synthetic route based on reagent availability and safety constraints.

Purification & Analysis

Challenge: 1-Adamantanecarbonyl morpholine is highly lipophilic. It may co-elute with unreacted starting material if the gradient is too polar.

Purification Protocol:

  • Extraction: Use DCM or EtOAc. Wash extensively with 1N NaOH (to remove unreacted acid) and 1N HCl (to remove unreacted morpholine).

  • Crystallization: The product is a solid. Recrystallization from Hexane/EtOAc (9:1) or Methanol/Water is often sufficient, avoiding chromatography entirely.

  • Chromatography: If necessary, use Silica Gel.

    • Eluent: 0-30% EtOAc in Hexanes.

    • Visualization: Stain with Phosphomolybdic Acid (PMA) or Iodine (Adamantane does not absorb UV strongly; Morpholine amide has weak UV). Do not rely solely on UV 254nm.

Analytical Check:

  • 1H NMR (CDCl3): Look for the adamantane protons (multiplets at ~1.7–2.1 ppm, 15H) and the morpholine ring protons (two sets of multiplets at ~3.7 ppm and ~3.6 ppm).

  • Note: Due to the restricted rotation of the amide bond (partial double bond character) and the bulk of the adamantane, the morpholine

    
     signals may appear broadened or split at room temperature.
    

Frequently Asked Questions (FAQ)

Q: Can I use HATU if I don't have T3P or Thionyl Chloride? A: Yes, but you must modify the conditions. Use DMF as the solvent (not DCM) to improve the solubility of the active ester. Allow the activation (Acid + HATU + DIPEA) to proceed for 30 minutes before adding morpholine. Expect longer reaction times (12-24 hours).

Q: Why do I see a precipitate when adding Thionyl Chloride? A: This is likely the Vilsmeier-Haack intermediate formed by the reaction of


 with the catalytic DMF. This is normal and indicates the catalyst is working.

Q: My product is an oil, but literature says it should be a solid. A: This indicates solvent entrapment. Adamantane derivatives trap solvent molecules in their lattice. Dry under high vacuum at 50°C for 24 hours. If it remains an oil, it may be impure—attempt recrystallization from cold hexanes.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5][6][7] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][7] Organic Process Research & Development, 20(2), 140-177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Organic Syntheses. (1973). 1-Adamantanecarboxylic acid.[8][9][10] Org.[1][5][11] Synth., Coll. Vol. 5, p.20. (Provides foundational data on the stability of the acid). Link

Sources

Minimizing side reactions during adamantyl carbonyl morpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during 1-adamantyl-(morpholin-4-yl)methanone synthesis. Role: Senior Application Scientist. Audience: Drug Discovery & Process Chemistry Teams.

The Synthetic Challenge: The "Diamondoid" Wall

The synthesis of 1-adamantyl-(morpholin-4-yl)methanone presents a classic conflict in organic synthesis: Steric Bulk vs. Nucleophilicity .

The 1-adamantyl group is a rigid, diamondoid cage. When attached to a carbonyl, it creates a massive steric shield around the electrophilic carbon. Consequently, the nucleophilic attack by morpholine—a secondary amine that is moderately nucleophilic but also sterically demanding—is kinetically retarded.

The Core Problem: Standard coupling kinetics are slowed significantly. This deceleration allows competing thermodynamic sinks (side reactions) to dominate, specifically:

  • 
    -Acylurea Formation:  When using carbodiimides (DCC/EDC).[1]
    
  • Hydrolysis: When using acid chlorides in non-anhydrous environments.

  • Activated Ester Trapping: Stuck intermediates that fail to react with the amine.

Module A: The Modern Standard (T3P Coupling)

For researchers encountering low yields or difficult purification with DCC/EDC, Propylphosphonic Anhydride (T3P) is the superior choice. Unlike carbodiimides, T3P does not form permanent byproduct adducts with the substrate.

Why T3P? (The Mechanism)

T3P activates the carboxylic acid to form a mixed anhydride. In sterically hindered systems like adamantane, the byproduct of T3P (a water-soluble phosphonate) is non-nucleophilic. Crucially, T3P avoids the "Death Spiral" of


-acylurea rearrangement common with DCC (see Diagram 1).
Optimized T3P Protocol

This protocol minimizes epimerization (irrelevant here, but good practice) and maximizes conversion.

Reagents:

  • 1-Adamantanecarboxylic acid (1.0 equiv)

  • Morpholine (1.2 - 1.5 equiv)

  • DIPEA (Diisopropylethylamine) (2.5 - 3.0 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Solvent: 2-MeTHF (Preferred) or EtOAc. Avoid DMF if possible to simplify workup.

Step-by-Step:

  • Dissolution: Dissolve adamantane carboxylic acid and DIPEA in 2-MeTHF. Cool to 0 °C.

  • Activation: Add T3P solution dropwise. Note: T3P is exothermic; temperature control prevents initial decomposition.

  • Amine Addition: Add morpholine slowly.

  • The "Push": Allow the reaction to warm to Room Temperature (RT).[2] If conversion is <50% after 4 hours (check LCMS), heat to 45-50 °C. The thermal stability of T3P allows this, whereas EDC would decompose.

  • Workup (Self-Validating):

    • Wash with water, then 1M NaOH (removes unreacted acid and T3P byproducts).

    • Wash with 1M HCl (removes excess morpholine/DIPEA).

    • The adamantyl product is highly lipophilic and will remain in the organic layer.

Module B: The Classic Route (Acid Chloride)

If T3P is unavailable, the Acid Chloride route is viable only if moisture is rigorously excluded.

The Critical Failure Point: Hydrolysis

Because the morpholine attack is slow (steric hindrance), any water present competes effectively for the acyl chloride, reverting it to the starting acid.

Optimized Acid Chloride Protocol

Reagents:

  • 1-Adamantanecarbonyl chloride (Commercial or prepared via SOCl

    
    )
    
  • Morpholine (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv) OR Excess Morpholine (2.5 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step:

  • Setup: Flame-dry glassware. Maintain N

    
     atmosphere.
    
  • Scavenger Base: Dissolve Morpholine and TEA in anhydrous DCM. Cool to 0 °C.

  • Addition: Dissolve Adamantanecarbonyl chloride in DCM and add dropwise to the amine solution.

    • Why? Adding Acid Chloride to Amine ensures the amine is always in excess, minimizing dimer formation.

  • Monitoring: Monitor by TLC/LCMS.

    • Troubleshooting: If a white precipitate forms immediately, this is likely Triethylamine Hydrochloride (Good). If the precipitate is insoluble in water during workup, it may be the Adamantyl anhydride (Bad).

Visualizing the Side Reactions

The following diagram illustrates the "Death Spiral" of carbodiimide coupling versus the clean T3P pathway.

ReactionPathways cluster_legend Pathway Logic Start Adamantane Acid + Coupling Agent O_Acyl O-Acylisourea (Activated Intermediate) Start->O_Acyl Activation N_Acyl N-Acylurea (Dead End Product) O_Acyl->N_Acyl Rearrangement (Fast if Amine is slow) Product Adamantyl-Morpholine Amide O_Acyl->Product Morpholine Attack (Slow due to Sterics) Legend Standard Carbodiimides (DCC/EDC) often fail here because the adamantyl bulk slows the amine attack, allowing the N-Acylurea rearrangement to dominate.

Caption: The "Death Spiral" of carbodiimide coupling. Steric bulk retards the desired pathway (Blue), favoring the irreversible rearrangement to N-acylurea (Red).

Troubleshooting & FAQs

Q1: I see a new spot on TLC that is less polar than my product. What is it?

Diagnosis: This is likely the Adamantane Anhydride . Cause: In the Acid Chloride protocol, if water is present or amine addition is too slow, the hydrolyzed acid reacts with the remaining acid chloride. Fix: Ensure strict anhydrous conditions. Quench the reaction with a primary amine (like methylamine) to convert the anhydride to a removable amide, or rely on the basic wash (NaOH) to hydrolyze it back to the acid (which stays in the aqueous layer).

Q2: My reaction with EDC/HOBt stalled at 60% conversion.

Diagnosis: You have likely formed the


-acylurea byproduct (see Diagram above).
Validation:  Check LCMS for a mass equivalent to [Adamantane + EDC Urea].
Fix:  Switch to T3P  (Module A). The cyclic phosphonic anhydride structure prevents this rearrangement.
Q3: The product is oiling out during workup.

Diagnosis: Adamantyl compounds are extremely lipophilic (greasy). Fix: Do not use Ether/Hexanes for extraction; the product might crash out as a gum. Use DCM or EtOAc for extraction. For purification, recrystallization from Methanol/Water is often superior to column chromatography for these highly crystalline derivatives.

Comparative Data: Coupling Agents
Coupling AgentYield (Typical)Side Product RiskSuitability for Adamantane
DCC/EDC 40-60%High (

-acylurea)
Low
Acid Chloride 85-95%Medium (Hydrolysis)High (if anhydrous)
HATU 80-90%LowHigh (Expensive)
T3P 90-98% Very Low Optimal

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development .

    • Grounding: Establishes T3P as a preferred reagent for process-scale amidation of hindered substr
  • Wissmann, H., & Kleiner, H. J. (1980). New Peptide Condensation Reagents. Angewandte Chemie International Edition .

    • Grounding: The foundational paper introducing T3P (Propanephosphonic acid anhydride)
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews .

    • Grounding: Detailed review of the -acylurea rearrangement mechanism in carbodiimide couplings.
  • CymitQuimica. 1-Adamantanecarbonyl chloride Properties and Reactivity.

    • Grounding: Technical specifications and hydrolysis sensitivity of the acid chloride starting m

Sources

Validation & Comparative

A Comparative Guide to Validating the Purity of 1-(1-Adamantanecarbonyl)morpholine Using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and novel chemical entities is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides a comprehensive, in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for validating the purity of 1-(1-Adamantanecarbonyl)morpholine, a molecule of interest in contemporary drug discovery. We will explore the nuances of this advanced analytical technique and objectively compare its performance against established methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Critical Role of Purity in Drug Development

1-(1-Adamantanecarbonyl)morpholine, a tertiary amide featuring a bulky adamantane group, presents unique analytical challenges. The adamantane moiety imparts high lipophilicity, while the morpholine ring introduces polarity. The amide bond itself can be susceptible to hydrolysis under certain conditions. Impurities, which can arise from starting materials, by-products, or degradation, may possess their own pharmacological or toxicological profiles.[] Therefore, a highly sensitive and specific analytical method is paramount to ensure the purity, and by extension, the safety and reliability of any subsequent research or clinical application.

LC-MS: The Gold Standard for Purity Determination?

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerhouse in analytical chemistry, combining the potent separation capabilities of liquid chromatography with the exceptional sensitivity and specificity of mass spectrometry.[2][3] This combination is particularly advantageous for the analysis of complex mixtures and the detection of trace-level impurities.[4]

An effective LC-MS method for 1-(1-Adamantanecarbonyl)morpholine is not a one-size-fits-all protocol. Each parameter is carefully selected to address the specific physicochemical properties of the analyte and potential impurities.

  • Chromatographic Separation (The "LC"): A reversed-phase C18 column is typically the first choice for non-polar to moderately polar compounds like our target molecule.[5] The mobile phase, a gradient of water and a polar organic solvent like acetonitrile or methanol with a small amount of formic acid, serves a dual purpose. The gradient elution ensures that both the main compound and any potential impurities with varying polarities are effectively separated. The formic acid protonates the analyte, enhancing ionization efficiency for mass spectrometric detection.[5]

  • Detection and Identification (The "MS"): Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for this molecule. The nitrogen atom in the morpholine ring is readily protonated, yielding a strong [M+H]⁺ signal. The mass spectrometer then acts as a highly specific detector, filtering ions based on their mass-to-charge ratio (m/z). This allows for the confident identification of the target compound and the tentative identification of unknown impurities based on their molecular weight. For even greater confidence, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and create a unique "fingerprint" spectrum.

The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure data integrity. This validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]

Experimental Protocol: LC-MS Purity Validation of 1-(1-Adamantanecarbonyl)morpholine

1. Sample and Standard Preparation:

  • Prepare a stock solution of 1-(1-Adamantanecarbonyl)morpholine reference standard at 1 mg/mL in methanol.
  • Prepare a sample solution of the batch to be tested at the same concentration.
  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
  • Column: A C18 reversed-phase column (e.g., 150 mm × 3.0 mm, 2.7 µm).[5]
  • Mobile Phase A: Water with 0.1% formic acid.[5]
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
  • Flow Rate: 0.45 mL/min.[5]
  • Injection Volume: 2 µL.[5]
  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive ion mode (ESI+).
  • Scan Range: m/z 100-500.
  • Key Parameters: Capillary voltage, cone voltage, and source temperature should be optimized for the [M+H]⁺ ion of the analyte.

3. Validation Parameters (as per ICH Q2(R2) Guidelines): [9]

  • Specificity: Analyze a blank (methanol), the reference standard, and the test sample. The retention time of the main peak in the sample should match that of the reference standard, and no interfering peaks should be observed in the blank at the retention time of the analyte.
  • Linearity: Inject the calibration standards and plot the peak area against the concentration. The correlation coefficient (R²) should be >0.99.[5]
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.
  • Accuracy: Analyze samples spiked with known amounts of the reference standard at different concentration levels. The recovery should be within a predefined range (e.g., 98-102%).
  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should be below a specified threshold (e.g., <2%).
Visualizing the Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Validation Prep Dissolve Sample & Reference Standard Dilute Prepare Calibration Curve Standards Prep->Dilute Inject Inject into LC System Dilute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Detection (m/z Scan) Ionize->Detect Integrate Peak Integration & Identification Detect->Integrate Quantify Quantify Impurities (Area % or vs. Standard) Integrate->Quantify Validate Method Validation (ICH Guidelines) Quantify->Validate Report Generate Purity Report Validate->Report

Caption: Workflow for LC-MS Purity Validation.

Comparative Analysis: LC-MS vs. The Alternatives

While LC-MS offers significant advantages, a comprehensive evaluation requires comparison with other established analytical techniques.

ParameterLC-MSHPLC-UVGC-MSqNMR
Specificity Very High (Mass-based)Moderate to HighHigh (Mass-based)High (Structure-based)
Sensitivity Very High (ng/mL to pg/mL)[3]Moderate (µg/mL)High (ng/mL)Low (mg/mL)
Quantitation Excellent (with standards)Excellent (with standards)Good (with standards)Absolute (Primary Method)[10][11]
Sample Volatility Not requiredNot requiredRequiredNot required
Structural Info Molecular Weight, FragmentationNoneFragmentation PatternFull Structure
Throughput HighHighModerateLow to Moderate
Destructive YesNo (can be collected)YesNo[11][12]

High-Performance Liquid Chromatography with a UV detector is a robust and widely available technique for purity analysis.[13][14] For 1-(1-Adamantanecarbonyl)morpholine, the amide chromophore allows for UV detection. However, its significant drawback is the lack of specificity. Co-eluting impurities without a chromophore will go undetected, and those with similar UV spectra cannot be distinguished from the main compound.

Gas Chromatography-Mass Spectrometry offers excellent separation and identification capabilities.[15][16] However, its primary requirement is that the analyte must be volatile and thermally stable.[17] 1-(1-Adamantanecarbonyl)morpholine, with its relatively high molecular weight and polarity, may require derivatization to increase its volatility, which adds a step to the sample preparation and can introduce potential artifacts.[18]

Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary analytical method, capable of determining purity without the need for a specific reference standard of the analyte itself.[12][19][20] By integrating the signals of the target molecule against a certified internal standard of known purity, an absolute purity value can be obtained.[19] While incredibly powerful for structural elucidation and absolute quantification, qNMR typically has lower sensitivity compared to mass spectrometry-based methods, making it less suitable for detecting trace impurities.[10]

Visualizing the Comparison

Analytical_Comparison cluster_lcms LC-MS cluster_hplcuv HPLC-UV cluster_gcms GC-MS cluster_qnmr qNMR LCMS_Node High Sensitivity High Specificity Versatile HPLCUV_Node Robust Good Quantitation Lower Specificity GCMS_Node High Resolution Requires Volatility qNMR_Node Absolute Quantitation Structural Info Lower Sensitivity Topic Purity of 1-(1-Adamantanecarbonyl)morpholine Topic->LCMS_Node Best for trace impurities Topic->HPLCUV_Node Routine QC Topic->GCMS_Node If volatile/ derivatized Topic->qNMR_Node Absolute purity assignment

Caption: Comparison of Analytical Techniques.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of 1-(1-Adamantanecarbonyl)morpholine, LC-MS stands out as the most suitable technique due to its superior sensitivity, specificity, and applicability to non-volatile compounds. It provides a detailed impurity profile that is crucial for drug development.

However, a truly robust quality control strategy often employs orthogonal methods. For instance, LC-MS can be used for routine impurity profiling and quantitation, while qNMR can be periodically employed to provide an absolute purity value for the reference standard itself. HPLC-UV can serve as a reliable method for routine quality control once the impurity profile has been well-characterized by LC-MS. This integrated approach, leveraging the strengths of multiple analytical techniques, ensures the highest level of confidence in the purity of 1-(1-Adamantanecarbonyl)morpholine, thereby safeguarding the integrity of research and development endeavors.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • ResearchGate. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]

  • ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Google Patents. CN103512996B - Analysis method for amide compounds.
  • LC-MS Analysis and Structural Determination of New Amides from Javanese Long Pepper (Piper retrofractum)t. [Link]

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  • Universitas Indonesia. (2022, September 1). DEVELOPMENT AND VALIDATION OF HPLC-UV METHOD FOR SIMULTANEOUS ANALYSIS OF ACRYLAMIDE AND GLYCIDAMIDE IN VOLUMETRIC ABSORPTIVE MICROSAMPLING. [Link]

  • Frontiers. (2022, March 28). Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • ResearchGate. (2020, July 14). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. [Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]

  • PubMed. (2009, November 27). Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Therapeutic Goods Administration. (2022, May 24). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]

  • PMC. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. [Link]

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A Comparative Guide to Elemental Analysis Standards for 1-(1-Adamantanecarbonyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical comparison of the essential elemental analysis methodologies required for the characterization of 1-(1-Adamantanecarbonyl)morpholine, a molecule of interest in pharmaceutical research and development. We will dissect the distinct yet complementary roles of bulk elemental analysis for structural verification and trace elemental analysis for impurity and safety assessment. This document is intended for researchers, analytical chemists, and drug development professionals, offering field-proven insights into experimental design, the rationale behind procedural choices, and the authoritative standards that govern data acceptability. We will explore the gold-standard techniques of Combustion Analysis (for C, H, N) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace impurities, providing validated, step-by-step protocols and guidance on data interpretation in line with regulatory expectations.

Part 1: The Dual Imperative of Elemental Analysis in Pharmaceutical Development

In the rigorous landscape of pharmaceutical development, elemental analysis serves two critical, non-negotiable functions: confirming the identity and purity of a new chemical entity (NCE) and ensuring its safety by quantifying potentially toxic elemental impurities.[1] For a molecule like 1-(1-Adamantanecarbonyl)morpholine, these two analytical goals require fundamentally different approaches and technologies.

  • Structural Confirmation & Stoichiometric Purity: This involves verifying that the synthesized molecule has the correct elemental composition as predicted by its chemical structure. It is the primary method for confirming the empirical formula.

  • Safety & Quality Control: This focuses on detecting and quantifying trace levels of elemental impurities that may have been introduced through catalysts, reagents, or manufacturing processes.[1] These impurities can affect drug stability, efficacy, and patient safety.[1]

Molecule Profile: 1-(1-Adamantanecarbonyl)morpholine

Before any analysis, we must establish the theoretical elemental composition, which serves as our benchmark.

  • Chemical Formula: C₁₅H₂₃NO₂

  • Molecular Weight: 249.35 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): 72.25%

    • Hydrogen (H): 9.30%

    • Nitrogen (N): 5.62%

    • Oxygen (O): 12.83%

These theoretical values are the absolute standard against which our experimental results for bulk composition will be judged.

Part 2: A Comparative Analysis of Core Methodologies

The selection of an analytical technique must be fit-for-purpose. For 1-(1-Adamantanecarbonyl)morpholine, a complete elemental characterization necessitates two orthogonal methods.

Methodology 1: Combustion Analysis for Bulk Composition (C, H, N)

Combustion analysis is the definitive method for determining the mass percentage of carbon, hydrogen, and nitrogen in a pure organic compound.[2] Its precision and reliability make it the gold standard for verifying the empirical formula of a synthesized molecule.[2][3]

  • Principle of Operation (Dumas Method): A small, precisely weighed sample is combusted in a high-temperature furnace (≥950°C) in an oxygen-rich environment.[3][4] This process quantitatively converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx). The resulting gases are then passed over heated copper to reduce any NOx to N₂. These gases are subsequently separated, typically by a gas chromatography column, and quantified by a thermal conductivity detector (TCD).[3][5]

  • Causality in Method Choice: We choose combustion analysis because its objective is to measure the major elemental constituents that form the molecule's backbone. Its performance is optimized for high-concentration elements, providing the accuracy needed to confirm stoichiometry.

  • Governing Standard & Performance Metrics: The universally accepted standard for purity in academic and industrial publications is that the experimentally determined mass percentages for C, H, and N must be within ±0.4% of the calculated theoretical values.[6]

Methodology 2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Elemental Impurities

For quantifying trace and ultra-trace contaminants, no technique is more suitable than ICP-MS due to its exceptional sensitivity and multi-element capability.[7][8]

  • Principle of Operation: The sample, typically after acid digestion to destroy the organic matrix, is introduced as a fine aerosol into a high-temperature (6,000–10,000 K) argon plasma.[9] The intense heat desolvates, atomizes, and ionizes the elements. These ions are then directed into a mass spectrometer, where they are separated by their mass-to-charge ratio and quantified by a detector.[8]

  • Causality in Method Choice: The potential for contamination with toxic heavy metals (e.g., Pb, As, Cd, Hg) or residual catalysts (e.g., Pd, Pt, Ru) from the synthesis process necessitates a technique with detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[7][10] ICP-MS is the only technique that can reliably meet the stringent limits defined by pharmaceutical regulations.

  • Governing Standard & Performance Metrics: The analysis of elemental impurities in drug products is governed by the International Council for Harmonisation (ICH) Q3D guideline.[11] This guideline establishes Permitted Daily Exposure (PDE) limits for 24 elements based on their toxicity. Analytical methods developed for this purpose must be validated according to ICH Q2(R1) to ensure they are accurate, precise, specific, and robust for their intended use.[1]

Comparative Summary
FeatureCombustion Analysis (CHN)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Primary Application Structural confirmation, purity assessmentSafety testing, trace impurity quantification[1]
Target Analytes Bulk elements (C, H, N, S)[2]Trace & ultra-trace elements (e.g., Pb, As, Pd, Pt)[7]
Typical Concentration Percent (%) levelppb (µg/L) to ppt (ng/L) level[7]
Governing Standard Publication criteria (±0.4% of theoretical)[6]ICH Q3D (PDE limits), ICH Q2(R1) (Method Validation)[11]
Sample Preparation Direct weighing of solid sampleMicrowave-assisted acid digestion to remove organic matrix[11]
Key Rationale Confirms molecular identityEnsures patient safety and product quality

Part 3: The Foundational Role of Certified Reference Materials (CRMs)

Trustworthy analytical data is impossible without a robust system of calibration and validation, which is anchored by the use of Certified Reference Materials (CRMs). A CRM is a material with one or more property values that are certified by a technically valid procedure, accompanied by a certificate providing the value, its uncertainty, and a statement of metrological traceability.[12][13]

Diagram: Metrological Traceability

The use of CRMs ensures that our laboratory measurements are traceable to the International System of Units (SI), providing a solid foundation for accuracy and comparability.

G si SI Unit (e.g., kg) nmi Primary Standard (National Metrology Institute, e.g., NIST) nmi->si Realization crm Certified Reference Material (CRM) (ISO 17034 Producer) crm->nmi Certification ws In-house Working Standard / Calibration Solution ws->crm Verification result Analytical Result for 1-(1-Adamantanecarbonyl)morpholine result->ws Calibration caption Traceability chain from measurement to SI unit.

Caption: Metrological traceability ensures measurement accuracy.

  • CRMs for Combustion Analysis: For CHN analysis, high-purity, stable organic compounds are used as CRMs. Examples include Acetanilide, EDTA, and Sulfanilamide.[14][15] These are used to calibrate the instrument's response and to serve as a quality control check to validate the analytical run.

  • CRMs for ICP-MS: For ICP-MS, CRMs are typically aqueous solutions of single or multiple elements at precisely known concentrations, traceable to a national standards body like NIST.[12] These are used to prepare a multi-point calibration curve against which the unknown sample concentrations are measured.

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating calibration, quality control, and system suitability checks.

Protocol 1: Determination of C, H, N Content by Combustion Analysis

This protocol details the steps for verifying the elemental composition of 1-(1-Adamantanecarbonyl)morpholine.

G start Start calibrate 2. Calibrate with CRM (e.g., EDTA) start->calibrate weigh 1. Weigh Sample (1-3 mg) into tin capsule load 3. Load into Autosampler weigh->load calibrate->weigh combust 4. Combustion (~1000°C, pure O₂) Generates CO₂, H₂O, NOx load->combust reduce 5. Reduction (NOx → N₂ over hot Cu) combust->reduce separate 6. Gas Separation (GC Column) reduce->separate detect 7. Detection (TCD) separate->detect calculate 8. Calculate %C, %H, %N vs. CRM response detect->calculate end End calculate->end caption Workflow for CHN analysis.

Caption: Workflow for CHN analysis.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the combustion and reduction tubes are properly packed and conditioned. Set the furnace temperature to 950-1050°C. Check for leaks and ensure stable helium (carrier gas) and oxygen (combustion gas) flows.

  • Calibration:

    • Accurately weigh 1-3 mg of a dry, high-purity CRM (e.g., EDTA, NIST SRM 147f) into a tin capsule.

    • Analyze a series of 5-7 CRM samples to establish a calibration factor for C, H, and N. The instrument software uses these to create a response curve.

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of 1-(1-Adamantanecarbonyl)morpholine into a clean tin capsule. Fold the capsule to ensure no air is trapped.

    • Prepare at least three replicate samples to assess precision.

  • Quality Control: Weigh a CRM sample to be run as a check standard after every 10 unknown samples.

  • Analysis: Load the samples, calibration standards, and check standards into the instrument's autosampler and begin the analytical sequence.

  • Data Processing: The instrument software will integrate the peaks for CO₂, H₂O, and N₂, and using the calibration file, calculate the weight percentages for C, H, and N in the unknown samples.

  • Acceptance Criteria: The mean value of the replicates for the check standard must be within ±0.3% of the certified value. The relative standard deviation (RSD) of the sample replicates should be ≤0.2%.

Protocol 2: Screening for Elemental Impurities by ICP-MS

This protocol follows a standard approach for quantifying ICH Q3D regulated elements in a pharmaceutical substance.

G start Start weigh 1. Weigh Sample (~50 mg) into digestion vessel start->weigh digest 2. Microwave Digestion (e.g., 5 mL conc. HNO₃) weigh->digest dilute 3. Dilute to Final Volume (e.g., 50 mL with DI water) digest->dilute analyze 5. Analyze Samples & Standards by ICP-MS dilute->analyze calibrate 4. Prepare Calibration Standards (from aqueous CRM) calibrate->analyze quantify 6. Quantify Impurities against calibration curve analyze->quantify end End quantify->end caption Workflow for trace impurity analysis.

Caption: Workflow for trace impurity analysis.

Step-by-Step Methodology:

  • Instrument Preparation: Tune the ICP-MS to meet manufacturer specifications for sensitivity, resolution, and oxide ratios (e.g., CeO/Ce < 2%).

  • Calibration Standard Preparation: From a multi-element CRM stock solution, prepare a calibration blank and at least three calibration standards spanning the expected concentration range (e.g., 0.1 ppb to 10 ppb).

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 50 mg of 1-(1-Adamantanecarbonyl)morpholine into a clean, acid-leached microwave digestion vessel.

    • Carefully add 5 mL of high-purity concentrated nitric acid.

    • Seal the vessel and place it in the microwave digestion system. Run a validated program designed to completely decompose the organic matrix.

    • Causality: Microwave digestion is used to achieve the high temperatures and pressures required for complete oxidation of the robust adamantane structure, ensuring all analytes are solubilized and preventing carbon-based interferences in the plasma.[16]

    • After cooling, carefully open the vessel and quantitatively transfer the digestate to a 50 mL volumetric flask, diluting to volume with 18.2 MΩ·cm deionized water.

  • Analysis: Introduce the blank, calibration standards, and prepared samples into the ICP-MS. Run a calibration check standard and a blank after every 10 samples to monitor instrument performance.

  • Data Processing: The software will construct a linear calibration curve for each element. The concentration of each element in the sample is calculated from this curve, accounting for the initial sample weight and final dilution volume.

  • Acceptance Criteria: The correlation coefficient (r²) for each calibration curve must be ≥0.999. The recovery of the calibration check standard must be within 80-120% of its true value.

Part 5: Data Interpretation - A Case Study

Below is a hypothetical data set for a batch of 1-(1-Adamantanecarbonyl)morpholine.

Table 1: Combustion Analysis Results
ElementTheoretical Value (%)Found Value (Mean, n=3)Deviation (%)Pass/Fail (Criteria: ±0.4%)
Carbon (C) 72.2572.01-0.24Pass
Hydrogen (H) 9.309.38+0.08Pass
Nitrogen (N) 5.625.59-0.03Pass

Interpretation: The experimental values for C, H, and N are all well within the ±0.4% acceptance criterion.[6] This provides strong evidence that the bulk material has the correct empirical formula and is of high stoichiometric purity.

Table 2: ICP-MS Elemental Impurity Results
ElementICH Q3D ClassPDE¹ (µ g/day )Concentration in Sample (ppb, ng/g)Result vs. Control Threshold²
Cadmium (Cd) 15< 1.0Pass
Lead (Pb) 153.2Pass
Arsenic (As) 115< 2.0Pass
Mercury (Hg) 130< 0.5Pass
Palladium (Pd) 2A10045.1Pass

¹ Permitted Daily Exposure (PDE) for oral administration from ICH Q3D. ² The control threshold is typically set at 30% of the PDE. A result below this threshold generally requires no further action. This calculation assumes a maximum daily drug dose of 10g for simplicity.

Interpretation: The levels of the most toxic "Class 1" elements are extremely low. The level of Palladium (Pd), a common "Class 2A" hydrogenation catalyst, is detected but is well below the control threshold derived from the ICH Q3D PDE. This batch would be considered safe with respect to elemental impurities.[11]

Conclusion

The comprehensive elemental analysis of 1-(1-Adamantanecarbonyl)morpholine is a multi-faceted task that cannot be accomplished with a single technique. It requires a strategic, orthogonal approach:

  • Combustion Analysis serves as the foundational check of identity and purity, confirming that the molecule's core structure is correct.

  • ICP-MS acts as the crucial safety check, providing the high-sensitivity screening required to protect patients from harmful elemental impurities.

Adherence to established standards, rigorous method validation, and the correct use of Certified Reference Materials are the pillars that ensure data is reliable, reproducible, and defensible. By employing these complementary techniques and principles, researchers and developers can generate a complete and trustworthy elemental profile for their compounds, satisfying both scientific and regulatory requirements.

References

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  • Wikipedia. (2023). Combustion analysis.
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  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
  • Analytik Jena. (n.d.). Combustion Elemental Analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.